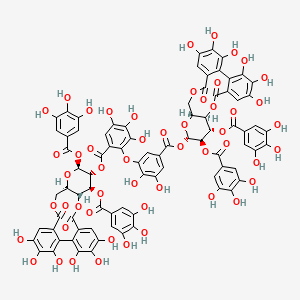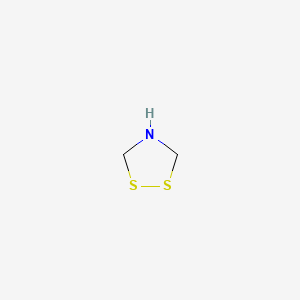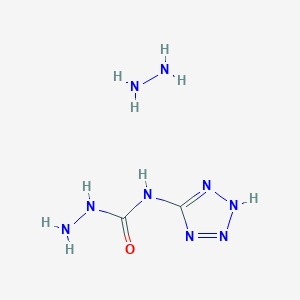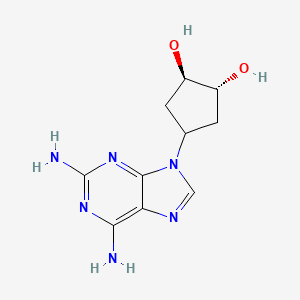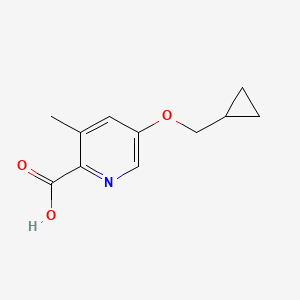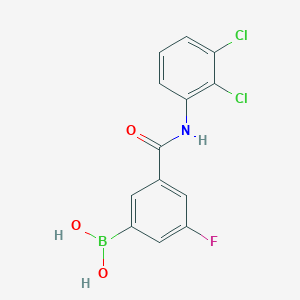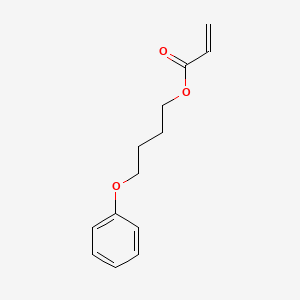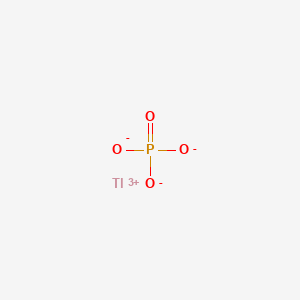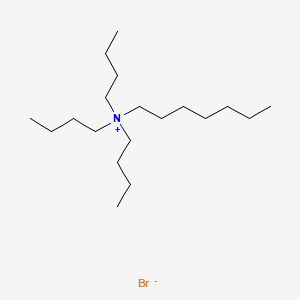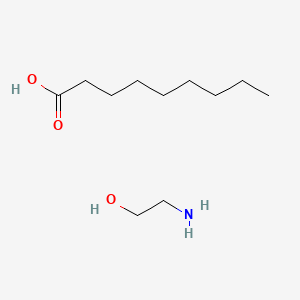
4-(Triphenylphosphoranyl)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Triphenylphosphoranyl)-2-butanol is an organophosphorus compound characterized by the presence of a triphenylphosphoranyl group attached to a butanol backbone This compound is of significant interest in organic chemistry due to its unique structural features and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylphosphoranyl)-2-butanol typically involves the reaction of triphenylphosphine with a suitable butanol derivative under controlled conditions. One common method is the reaction of triphenylphosphine with 2-butanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate phosphonium salt, which is subsequently reduced to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-(Triphenylphosphoranyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The hydroxyl group in the butanol moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its derivatives.
Substitution: Various substituted butanol derivatives.
科学的研究の応用
4-(Triphenylphosphoranyl)-2-butanol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is employed in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Triphenylphosphoranyl)-2-butanol involves its interaction with various molecular targets. The triphenylphosphoranyl group can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form coordination complexes with metal ions, influencing catalytic processes and reaction pathways.
類似化合物との比較
Triphenylphosphine: A widely used reagent in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
4-(Triphenylphosphoranyl)butanoic acid: A structurally similar compound with a carboxylic acid group.
Uniqueness: 4-(Triphenylphosphoranyl)-2-butanol is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties. Its ability to participate in a wide range of chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
85769-75-1 |
|---|---|
分子式 |
C22H24OP+ |
分子量 |
335.4 g/mol |
IUPAC名 |
3-hydroxybutyl(triphenyl)phosphanium |
InChI |
InChI=1S/C22H24OP/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3/q+1 |
InChIキー |
UITKRMXPRHAWLU-UHFFFAOYSA-N |
正規SMILES |
CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


